5,6-Dichloroindolin-2-one

Vue d'ensemble

Description

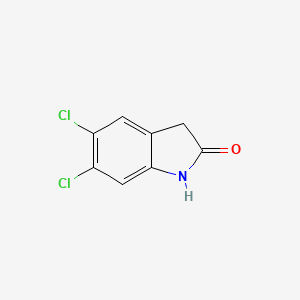

5,6-Dichloroindolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of chlorine atoms at the 5th and 6th positions of the indolin-2-one structure. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroindolin-2-one typically involves the chlorination of indolin-2-one. One common method is the reaction of indolin-2-one with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the risk of side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dichloroindolin-2-one undergoes various chemical reactions, including:

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 5,6-Dichloroindole-2,3-dione.

Reduction: 5,6-Dichloroindoline.

Substitution: Various substituted indolin-2-one derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Activity

5,6-Dichloroindolin-2-one has been identified as a promising scaffold for the development of anticancer agents. Its structural properties allow it to interact with various biological targets involved in cancer progression.

- Mechanism of Action : The compound exhibits potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). For instance, a derivative of 2-indolinone demonstrated an IC50 value of 32 nM against EGFR, highlighting its potential as a targeted therapy for cancers driven by this pathway .

- Case Studies : Research has shown that compounds based on the indolinone structure can induce apoptosis in cancer cells. For example, one study reported that a related compound led to a 71.6-fold increase in apoptosis in lung cancer cells compared to untreated controls .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has been investigated, revealing moderate to strong effects against various pathogens.

- In Vitro Studies : A study found that certain derivatives exhibited significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more potent than traditional antibiotics .

- Applications : These findings suggest potential applications in developing new antimicrobial agents that could address antibiotic resistance issues.

Inhibition of Protein Kinases

The compound has also been studied for its ability to inhibit protein kinases, which play crucial roles in cellular signaling pathways.

- Research Findings : A series of studies have demonstrated that this compound can effectively inhibit CDK2 and other kinases involved in cell cycle regulation. For example, one derivative showed an IC50 value of 0.245 µM against CDK2, indicating strong inhibitory potential .

- Therapeutic Implications : This property positions the compound as a candidate for further development into therapeutics for diseases characterized by dysregulated kinase activity, such as cancer.

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives has been optimized through various chemical methods.

- Synthetic Approaches : Recent advancements include base-catalyzed reactions and chlorination techniques that enhance yield and purity. For instance, studies have explored the use of tert-butyl hypochlorite for chlorination reactions to produce chlorinated indoles effectively .

- Structure-Activity Relationships (SAR) : Understanding how modifications to the indolinone structure affect biological activity is crucial for drug design. Research indicates that halogen substitutions significantly enhance the anticancer activity of these compounds .

Future Directions and Research Opportunities

Ongoing research is focused on elucidating the full therapeutic potential of this compound.

- Clinical Trials : Future studies should aim to evaluate the safety and efficacy of this compound in clinical settings.

- Target Identification : Further investigations into the specific molecular targets of this compound will enhance understanding and guide the development of more effective derivatives.

Mécanisme D'action

The mechanism of action of 5,6-Dichloroindolin-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Indolin-2-one: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

5-Chloroindolin-2-one: Contains only one chlorine atom, leading to different reactivity and biological activity profiles.

6-Chloroindolin-2-one: Similar to 5-Chloroindolin-2-one but with the chlorine atom at a different position.

Uniqueness: 5,6-Dichloroindolin-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological properties. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its mono-chlorinated counterparts .

Activité Biologique

5,6-Dichloroindolin-2-one is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the indole family of compounds, characterized by a bicyclic structure comprising an indole moiety with chlorine substitutions at the 5 and 6 positions. This structural configuration is crucial for its biological activity.

Anticancer Activity

Mechanism of Action

Research indicates that this compound exhibits significant anticancer properties through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to increased caspase activation and subsequent cell death .

Case Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of approximately 10 µM against A549 cells and 15 µM against MCF-7 cells, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action contributes to its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Study

In a model of acute inflammation induced by LPS in mice, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was associated with decreased levels of inflammatory markers in serum .

Propriétés

IUPAC Name |

5,6-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDAYZCZQHOPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449246 | |

| Record name | 5,6-Dichloroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71293-59-9 | |

| Record name | 5,6-Dichloroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.